![molecular formula C13H16N2O2 B6503741 2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide CAS No. 1396858-77-7](/img/structure/B6503741.png)
2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide
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Overview
Description
The compound “2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide” belongs to the class of organic compounds known as benzamides . Benzamides are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Molecular Structure Analysis
The molecular structure of “2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide” would likely involve a benzamide group attached to a pyrrolidinone ring. The pyrrolidinone ring is a five-membered ring with one nitrogen atom and a ketone functional group .Scientific Research Applications
Antiviral Activity
Indole derivatives, which are structurally similar to “2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide”, have been found to possess antiviral activity . For example, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives have also been found to exhibit anti-inflammatory properties . This suggests that “2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . They bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives for cancer treatment .
Antioxidant Activity
Benzamide compounds, which are structurally similar to “2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide”, have been found to possess antioxidant activity . They have shown effective total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Activity
Benzamide compounds have also been found to exhibit antibacterial activity . They have shown in vitro growth inhibitory activity against different bacteria .
Industrial Applications
Amide compounds, which include benzamides, have been widely used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
Future Directions
The future directions for research on “2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide” could involve further exploration of its potential biological activities and optimization of its synthesis process . Further structural optimization could lead to improved production and quality control of similar compounds .
Mechanism of Action
Target of Action
Similar compounds have been found to targetProthrombin and Coagulation factor X . These proteins play crucial roles in the blood clotting process .
Mode of Action
Related compounds have been found to inhibit the sars-cov-2 main protease , suggesting a potential antiviral activity.
Biochemical Pathways
Given its potential targets, it may be involved in theblood coagulation pathway and viral replication pathways .
Result of Action
If it acts similarly to related compounds, it may have effects onblood clotting and viral replication .
properties
IUPAC Name |
2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-5-3-4-6-11(9)13(17)14-10-7-12(16)15(2)8-10/h3-6,10H,7-8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNPOIBWHCJCBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide |
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